molecular formula C7H9N3O B12519005 [2-(1H-Imidazol-1-yl)ethoxy]acetonitrile CAS No. 798571-56-9

[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile

Cat. No.: B12519005
CAS No.: 798571-56-9
M. Wt: 151.17 g/mol
InChI Key: CJTFFPSZMQOVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile is an organic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is known for its versatility and utility in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-Imidazol-1-yl)ethoxy]acetonitrile typically involves the reaction of imidazole with ethylene oxide, followed by the introduction of a nitrile group. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, which then reacts with ethylene oxide to form the intermediate [2-(1H-Imidazol-1-yl)ethanol]. This intermediate is then treated with a cyanating agent like cyanogen bromide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are often employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(1H-Imidazol-1-yl)ethoxy]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The nitrile group can also participate in covalent bonding with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    [2-(1H-Imidazol-1-yl)ethanol]: This compound is similar in structure but lacks the nitrile group.

    [2-(1H-Imidazol-1-yl)ethanamine]: This compound has an amine group instead of a nitrile group.

Uniqueness

[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile is unique due to the presence of both the imidazole ring and the nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

798571-56-9

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-(2-imidazol-1-ylethoxy)acetonitrile

InChI

InChI=1S/C7H9N3O/c8-1-5-11-6-4-10-3-2-9-7-10/h2-3,7H,4-6H2

InChI Key

CJTFFPSZMQOVSW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCOCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.